Chlordiazepoxide hydrochloride

Description

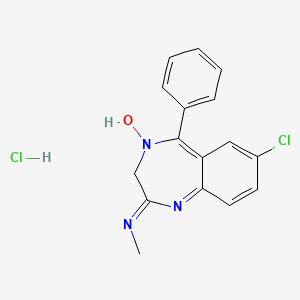

Structure

3D Structure of Parent

Properties

IUPAC Name |

7-chloro-4-hydroxy-N-methyl-5-phenyl-3H-1,4-benzodiazepin-2-imine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O.ClH/c1-18-15-10-20(21)16(11-5-3-2-4-6-11)13-9-12(17)7-8-14(13)19-15;/h2-9,21H,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNVHVUEIITLRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C1CN(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O.ClH, C16H15Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | CHLORDIAZEPOXIDE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58-25-3 | |

| Record name | Chlordiazepoxide hydrochloride [USAN:USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000438415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

336.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals or off-white powder. (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | CHLORDIAZEPOXIDE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

1 to 5 mg/mL at 66 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | CHLORDIAZEPOXIDE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

438-41-5 | |

| Record name | CHLORDIAZEPOXIDE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlordiazepoxide hydrochloride [USAN:USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000438415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Librium | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115748 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlordiazepoxide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORDIAZEPOXIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFM6K1XWDK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

414 to 424 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | CHLORDIAZEPOXIDE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Mechanistic Research of Chlordiazepoxide Hydrochloride Action

Molecular and Cellular Mechanisms of Action

The anxiolytic, sedative, and muscle relaxant properties of chlordiazepoxide hydrochloride stem from its ability to enhance the inhibitory effects of GABA. nih.gov This is achieved through a series of interactions at the molecular and cellular levels, specifically targeting the GABA-A receptor complex.

GABAergic System Modulation

This compound is a positive allosteric modulator of the GABA-A receptor. acs.orgncats.ioebi.ac.ukebi.ac.uk This means that it binds to a site on the receptor that is distinct from the GABA binding site, and in doing so, it enhances the receptor's response to GABA. ncats.ioebi.ac.ukebi.ac.ukpatsnap.comgenome.jpnih.govmghcme.org The drug does not activate the receptor on its own but rather amplifies the effect of the endogenous neurotransmitter. nih.gov

This compound binds to specific benzodiazepine (B76468) binding sites located on the GABA-A receptor complex. ncats.ioebi.ac.ukebi.ac.ukpatsnap.comgenome.jpnih.govmghcme.orgdrugbank.com These receptors are pentameric ligand-gated ion channels, composed of five subunits that form a central chloride ion channel. mdpi.com The binding of chlordiazepoxide to this complex induces a conformational change in the receptor. patsnap.com

The conformational change induced by this compound binding leads to an increase in the frequency of the chloride ion channel opening when GABA is bound to the receptor. nih.govpatsnap.com This enhanced influx of chloride ions into the neuron causes hyperpolarization of the cell membrane. drugbank.comnih.gov As a result, the neuron is less likely to fire an action potential, leading to a reduction in neuronal excitability and the characteristic calming effects of the drug. patsnap.com This modulation of chloride channel conductance is a key aspect of its mechanism. acs.orgebi.ac.uknih.govmdpi.com

Research has shown that chlordiazepoxide and other benzodiazepines produce a concentration-dependent enhancement of low-affinity GABA binding to brain membranes. nih.gov By binding to its allosteric site, chlordiazepoxide increases the affinity of the GABA-A receptor for GABA. patsnap.com This leads to a more potent response to the same concentration of GABA, effectively amplifying the natural inhibitory signaling in the brain. ebi.ac.ukebi.ac.ukpatsnap.comnih.govmghcme.orgmdpi.comnih.gov Studies have demonstrated that chlordiazepoxide can enhance the rate of chloride exchange mediated by the GABA-A receptor. nih.gov

Receptor Subunit Selectivity Studies

The GABA-A receptor exists in various isoforms, distinguished by the combination of subunits they contain. acs.orgmdpi.com The pharmacological effects of benzodiazepines can be influenced by their selectivity for receptors containing different alpha (α) subunits. acs.orgmdpi.com

Different alpha subunits of the GABA-A receptor are associated with distinct pharmacological effects. acs.orgmghcme.org For instance, the α1 subunit is linked to sedative effects, while the α2 and α3 subunits are more involved in mediating anxiolytic and myorelaxant effects. mghcme.org Chlordiazepoxide is considered a non-selective benzodiazepine, meaning it binds to multiple alpha subunits, including α1, α2, α3, and α5. ncats.iomghcme.org This lack of selectivity contributes to its broad spectrum of effects. mghcme.org Studies using drug discrimination have shown that compounds lacking efficacy at the α1-containing GABA-A receptors can still produce chlordiazepoxide-like effects, suggesting that the anxiolytic properties may be mediated by other alpha subunits. nih.gov

Research Findings on this compound's Mechanistic Action

| Finding | Description |

| GABA-A Receptor Binding | This compound binds to a specific allosteric site on the GABA-A receptor complex, distinct from the GABA binding site. patsnap.comdrugbank.com |

| Chloride Channel Modulation | Upon binding, it increases the frequency of chloride channel opening in the presence of GABA, leading to neuronal hyperpolarization. nih.govpatsnap.com |

| Enhanced GABA Affinity | The drug enhances the binding affinity of GABA to its receptor, potentiating the inhibitory effect of the neurotransmitter. patsnap.comnih.gov |

| Alpha Subunit Non-Selectivity | Chlordiazepoxide exhibits broad activity by binding to multiple GABA-A receptor alpha subunits (α1, α2, α3, α5). ncats.iomghcme.org |

Implications of Subunit Composition on Receptor Function

The specific arrangement of subunits in the GABA-A receptor plays a crucial role in determining the effects of this compound. The majority of GABA-A receptors are composed of α, β, and γ subunits. rowan.edu Benzodiazepines, including chlordiazepoxide, bind at the interface between the γ2 subunit and one of the α subunits (α1, α2, α3, or α5). rowan.edu The pharmacological and behavioral effects of these drugs are largely dictated by the specific α subunit present in the receptor complex. researchgate.net

Different α subunits are associated with distinct clinical effects. For instance, GABA-A receptors containing α2 and α3 subunits, which are found in the cortex, limbic system, and spinal cord, are linked to the anxiolytic and antihyperalgesic properties of benzodiazepines. rowan.edu Conversely, α5-containing GABA-A receptors, primarily located in the hippocampus, are thought to be involved in the memory-related side effects of these drugs. rowan.edu This subunit-specific activity opens the possibility of developing drugs that target particular receptor subtypes to achieve desired therapeutic effects while minimizing unwanted side effects. rowan.eduresearchgate.net

Research has focused on developing ligands with selectivity for specific α subunits. For example, the imidazobenzodiazepine SH-053-29F-R-CH3 has shown a degree of selectivity for α5β3γ2 receptors. researchgate.net Further studies with derivatives have demonstrated that modifications to the chemical structure can significantly enhance selectivity for the α5 subunit, highlighting the importance of the α-subunit's loop C as a key determinant of drug selectivity. researchgate.net This ongoing research underscores the therapeutic potential of targeting specific GABA-A receptor subtypes to refine the pharmacological profile of benzodiazepine-like compounds. researchgate.net

Effects on Neurotransmitter Desensitization

Modulation of GABA Response Desensitization Kinetics

This compound has been shown to modulate the desensitization of the GABA response. nih.gov Desensitization is a process where a receptor's response to a constant stimulus decreases over time. jneurosci.org Studies on chick spinal cord neurons have revealed that chlordiazepoxide increases both the apparent rate and the extent of desensitization of the GABA-induced conductance increase. nih.gov This effect is a novel form of neuromodulator action, as it stimulates receptor desensitization in a manner that cannot be attributed to simple channel blockade. nih.gov

Further research using a rat cerebral cortex model demonstrated that chlordiazepoxide enhances the rate of desensitization, particularly at sub-saturating concentrations of GABA. nih.gov It alters the concentration-dependence of the desensitization rate from a sigmoidal to a hyperbolic curve. nih.gov This leads to a more pronounced increase in the desensitization rate at lower GABA concentrations, with a roughly six-fold increase observed at 1 microM GABA. nih.gov However, the maximum rate of desensitization at saturating GABA concentrations remains unchanged by chlordiazepoxide. nih.gov This suggests that chlordiazepoxide extends the concentration range over which GABA can elicit a response. nih.gov

The potentiation of desensitization is also observed with other full positive modulators like flunitrazepam, while a weak partial positive modulator, Ro 15-1788, shows little to no potentiation and can antagonize the effect of chlordiazepoxide. nih.gov This indicates that the ability to modulate GABA receptor desensitization is a characteristic feature of full benzodiazepine agonists. nih.gov

Theoretical Frameworks for Receptor Desensitization Modulation

The mechanism by which chlordiazepoxide modulates GABA-A receptor desensitization is complex and not fully understood. One prominent theory suggests that benzodiazepines induce a conformational change in the GABA-A receptor, which in turn increases the affinity of the receptor for GABA. genesispub.org This increased affinity could lead to a more rapid entry into the desensitized state.

A kinetic model has been proposed to explain the effects of chlordiazepoxide on a rapidly desensitizing GABA receptor. nih.gov This model suggests that the observed effects can be attributed to a change in the receptor when only one GABA molecule is bound. nih.gov This change could be either an increase in the rate of desensitization or a decrease in the dissociation constant for the singly-bound receptor, without other significant changes. nih.gov

Another perspective is that benzodiazepines shift the receptor's equilibrium from a closed state to an open state, which indirectly enhances GABA binding affinity. genesispub.org Some studies have indicated that desensitization itself leads to a high-affinity state of the receptor for GABA. jneurosci.org Chlordiazepoxide's potentiation of the GABA response at sub-saturating concentrations, resulting in a leftward shift of the GABA concentration-response curve, supports the idea of enhanced GABA binding. mdpi.com However, the observation that chlordiazepoxide also affects macroscopic desensitization suggests that its mechanism may involve more than just modulating GABA affinity. nih.gov

Calcium Channel Modulation Research

In addition to its well-established action on GABA-A receptors, research has indicated that this compound can also modulate voltage-activated calcium channels. nih.gov Studies on N1E-115 neuroblastoma cells have shown that chlordiazepoxide reversibly blocks two distinct types of calcium channels: the transient (T-type or type I) and the long-lasting (L-type or type II) channels. nih.gov

The blockade was found to be slightly more potent for T-type channels, with an apparent inhibitory constant (Ki) of 311 microM, compared to 398 microM for L-type channels. nih.gov The mechanism of blockade appears to involve both closed and open channel configurations. nih.gov Evidence for open channel block comes from the observation that in the presence of chlordiazepoxide, the currents of both types of calcium channels decayed more rapidly than in the control condition. nih.gov

Furthermore, the blocking effect of chlordiazepoxide on T-type calcium channels was use-dependent, meaning the blockade increased with a higher frequency of stimulation. nih.gov This was primarily due to an acceleration of current decay and a slowing of the recovery from inactivation caused by the drug. nih.gov These actions on calcium channels could contribute to the sedative and anticonvulsant properties of chlordiazepoxide. nih.gov

| Channel Type | Apparent Ki (µM) | Key Observation |

| T-type (transient) | 311 | Use-dependent block, accelerated current decay |

| L-type (long-lasting) | 398 | Accelerated current decay |

Preclinical Neuropharmacological Investigations

Animal Behavioral Models for Anxiolysis and Sedation

A variety of animal behavioral models have been employed to investigate the anxiolytic (anxiety-reducing) and sedative effects of this compound. These models are crucial for preclinical assessment of the drug's pharmacological profile. jddtonline.info

The light-dark box test is another model that leverages the conflict between a rodent's exploratory drive and its aversion to brightly lit areas. bsb-muenchen.de Anxiolytic compounds increase the time spent in and the number of transitions into the illuminated chamber. bsb-muenchen.de Chlordiazepoxide has been shown to increase exploratory activity and transitions between the light and dark chambers in a dose-dependent manner. bsb-muenchen.de

The open field test (OFT) assesses general locomotor activity and anxiety-like behaviors such as thigmotaxis (wall-following). researchgate.net Chlordiazepoxide has been observed to reduce anxiety-like behaviors like "stretch attend" and thigmotaxis. researchgate.net

The Vogel conflict test is a conditioned model of anxiety where a thirsty animal is punished with a mild electric shock for drinking. nih.gov Anxiolytic drugs, including chlordiazepoxide, increase the number of punished licks, demonstrating an anti-conflict effect. nih.govnih.gov

Finally, a drug-discrimination test can be used where animals are trained to distinguish between the effects of an anxiogenic drug and a saline solution. nih.gov Chlordiazepoxide has been shown to antagonize the anxiogenic stimulus in a dose-dependent manner in this paradigm. nih.gov

These models, while having their own complexities and dependencies on factors like mouse strain, collectively provide strong evidence for the anxiolytic properties of chlordiazepoxide. nih.gov

| Behavioral Model | Key Parameter Measured | Effect of Chlordiazepoxide |

| Elevated Plus Maze (EPM) | Time spent in open arms | Increased |

| Light-Dark Box | Time in/transitions to light chamber | Increased |

| Open Field Test (OFT) | Thigmotaxis, stretch-attend postures | Decreased |

| Vogel Conflict Test | Punished responding (drinking) | Increased |

| Drug-Discrimination Test | Antagonism of anxiogenic stimulus | Dose-dependent antagonism |

Inhibition of Reticular Formation Arousal

The mechanism of action for this compound involves the brain stem reticular formation, a complex network of neurons involved in regulating arousal and consciousness. fda.reportnih.gov Research indicates that the drug blocks electroencephalogram (EEG) arousal that results from the stimulation of this region. fda.reportnih.gov This inhibitory action on the reticular formation is a key component of its sedative and anxiolytic effects. By dampening the arousal signals, this compound can reduce the state of hypervigilance and tension associated with anxiety.

Neurochemical Alterations (e.g., Serotonin (B10506) Turnover)

Preclinical studies have demonstrated that this compound can significantly alter neurochemical pathways in the brain, with a notable impact on the serotonin (5-hydroxytryptamine, or 5-HT) system. wikipedia.orgnih.gov In tests conducted on various benzodiazepine compounds, chlordiazepoxide was found to cause the most profound reduction in the turnover of 5-HT in rats. wikipedia.org

The effects of chlordiazepoxide on the release of 5-HT from the hippocampus have been shown to be dependent on the baseline neurochemical state of the animal. nih.gov Specifically, when the initial level of K+-evoked [3H]5-HT release was low, chlordiazepoxide increased it; conversely, when the baseline release was high, the drug led to a reduction. nih.gov This suggests that the drug's impact on serotonergic activity may be modulated by the individual's pre-existing physiological or psychological state. nih.gov

Influence on Learning and Memory Processes (Preclinical)

Chlordiazepoxide has been shown to influence learning and memory in preclinical animal studies. wikipedia.orgnih.gov Research in laboratory mice indicates that chlordiazepoxide impairs latent learning. wikipedia.org Benzodiazepines, as a class, are understood to impair learning and memory through their action on benzodiazepine receptors, which leads to an increase in GABAergic activity. wikipedia.org

Studies in rats have further elucidated the impact of chlordiazepoxide on cognitive functions. In tasks designed to assess spatial memory, such as the Morris Water Maze, chlordiazepoxide has been found to impair place navigation. nih.gov Interestingly, some research suggests that chlordiazepoxide reduces the discriminability of stimuli but does not affect the rate of forgetting in delayed conditional discrimination tasks. nih.gov This finding points towards an effect on stimulus processing rather than a direct impairment of the memorial processes themselves. nih.gov

Table 2: Preclinical Findings on Learning and Memory

| Animal Model | Cognitive Process | Observed Effect of Chlordiazepoxide |

|---|---|---|

| Mice | Latent Learning | Impairment of learning. wikipedia.org |

| Rats | Spatial Navigation (Place Learning) | Impairment of navigation to a hidden platform. nih.gov |

Synthesis and Derivatization Research of Chlordiazepoxide Hydrochloride

Historical Synthetic Pathways and Chemical Development of Chlordiazepoxide Hydrochloride

The synthesis of this compound, the first of the benzodiazepine (B76468) class of compounds, was a landmark event in medicinal chemistry, originating from the work of Leo Sternbach and his team at Hoffmann-La Roche in the mid-1950s. egpat.comwikipedia.orgnih.gov The development was not a direct pursuit of a new tranquilizer but rather an outcome of serendipitous discovery rooted in the chemistry of quinazoline-3-oxides. wikipedia.org

Early Synthetic Routes and Intermediate Compounds

The journey to chlordiazepoxide began with the investigation of 2-amino-5-chlorobenzophenone (B30270) as a starting material. The initial synthetic strategy aimed to produce quinazoline-3-oxides. A key early route involved the reaction of 2-amino-5-chlorobenzophenone with hydroxylamine, yielding 2-amino-5-chlorobenzophenone oxime. This intermediate was then acylated with chloroacetyl chloride to produce 2-chloroacetylamino-5-chlorobenzophenone oxime. Subsequent ring-closure of this compound was intended to form a quinazoline-3-oxide.

However, the pivotal and unexpected discovery occurred when one of these quinazoline-3-oxide intermediates was reacted with a primary amine, specifically methylamine (B109427). drugdesign.org This reaction did not proceed as a simple substitution. Instead, it resulted in a ring expansion, transforming the six-membered quinazoline (B50416) ring into a seven-membered diazepine (B8756704) ring system. drugdesign.org This novel compound was 7-chloro-2-(methylamino)-5-phenyl-3H-1,4-benzodiazepine 4-oxide, which was later named chlordiazepoxide. The hydrochloride salt was then prepared to improve its formulation properties.

The key intermediates in this early synthetic pathway are outlined in the table below.

| Intermediate Compound | Role in Synthesis |

| 2-amino-5-chlorobenzophenone | Starting material |

| 2-amino-5-chlorobenzophenone oxime | Product of reaction with hydroxylamine |

| 2-chloroacetylamino-5-chlorobenzophenone oxime | Product of acylation with chloroacetyl chloride |

| 2-chloromethyl-4-phenyl-6-chloro-quinazoline-3-oxide | Intermediate undergoing ring expansion |

Challenges and Innovations in Initial Synthesis

The initial synthesis of chlordiazepoxide was fraught with challenges. One of the primary hurdles was the unexpected nature of the ring expansion reaction. The formation of a seven-membered ring was not the intended outcome, and the structure of the resulting compound had to be correctly identified. drugdesign.org

Furthermore, the initial pharmacological screenings of the quinazoline-3-oxide compounds were disappointing, showing little to no significant central nervous system activity. egpat.com This led to the temporary abandonment of the project. It was only two years later, in 1957, that a "nicely crystalline" compound left over from the discontinued (B1498344) project, chlordiazepoxide, was submitted for testing at the insistence of a coworker, Earl Reeder. egpat.com The compound then revealed its potent sedative, anticonvulsant, and muscle relaxant properties. egpat.com

Another significant challenge was the inherent instability and hygroscopic nature of the chlordiazepoxide base. vt.edu The initial product was also reported to be bitter. vt.edu These properties made it difficult to handle and formulate into a stable medicinal product. The conversion to its hydrochloride salt was an innovative step to address these issues, improving its stability and water solubility.

Modern Synthetic Methodologies

Since its initial discovery, the synthesis of this compound has been refined to improve yield, purity, and process safety.

Optimization of Reaction Conditions for Yield and Purity

Modern synthetic approaches have focused on optimizing the reaction conditions of the original pathway and developing new, more efficient routes. One patented method focuses on preparing this compound with low hygroscopicity and high purity. google.com This method involves the reaction of chlordiazepoxide with a hydrogen chloride acetone (B3395972) solution in the presence of a micromolecule linear-chain aliphatic ketone, such as acetone or butanone. google.com

The process involves two main steps:

Crude Product Formation : Chlordiazepoxide is dissolved in a linear-chain aliphatic ketone and heated. A hydrogen chloride acetone solution is then slowly added. After a period of warm-keeping, the mixture is filtered while hot to obtain the crude this compound. google.com

Recrystallization : The crude product is then recrystallized from the same type of solvent to yield the final product with high purity and stability. google.com

The table below summarizes the optimized reaction parameters from a patented method, demonstrating the focus on achieving high yield and purity. google.com

| Parameter | Optimized Condition | Result |

| Reaction Temperature | 50-60 °C | Mild reaction conditions |

| Solvent | Micromolecule linear-chain aliphatic ketone (e.g., acetone, butanone) | Single solvent system, easy recovery |

| Reactant | Hydrogen chloride acetone solution (20-30%) | Controlled addition |

| Yield | ~85.6% | High reaction yield |

| Purity | >99.5% | High purity, good stability |

This optimized process offers several advantages over earlier methods, including milder reaction conditions, simpler production technology, and a significant reduction in cost, making it suitable for industrial-scale production. google.com

Green Chemistry Approaches in this compound Synthesis (Theoretical)

While specific green chemistry applications for this compound synthesis are not extensively documented, the principles of green chemistry can be theoretically applied to its production. The goal of green chemistry is to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. ijpsjournal.comnih.gov

Potential green chemistry strategies for this compound synthesis could include:

Use of Greener Solvents : The current optimized synthesis already utilizes ketones like acetone, which are considered more environmentally benign than chlorinated solvents or benzene (B151609) that may have been used in earlier laboratory-scale syntheses. google.com Further research could explore the use of even greener solvents, such as water or supercritical fluids, though this would require significant process development to address the solubility of the reactants and intermediates. mdpi.com

Catalytic Processes : The development of catalytic methods for the key ring-expansion step could reduce the need for stoichiometric reagents and minimize waste generation.

Atom Economy : Redesigning the synthetic route to maximize the incorporation of all materials used in the process into the final product would improve the atom economy. This could involve exploring alternative starting materials and reaction pathways.

Energy Efficiency : The use of microwave-assisted organic synthesis (MAOS) could potentially reduce reaction times and energy consumption compared to conventional heating methods. ijpsjournal.com

These theoretical approaches align with the broader trend in the pharmaceutical industry to develop more sustainable manufacturing processes. nih.gov

Structural Activity Relationship (SAR) Studies

The discovery of chlordiazepoxide spurred extensive research into the structural features of the benzodiazepine scaffold that are crucial for its pharmacological activity. These Structure-Activity Relationship (SAR) studies have been instrumental in the development of other benzodiazepine drugs with modified properties.

For the 1,4-benzodiazepine (B1214927) class, including chlordiazepoxide, several key structural features have been identified as important for their activity:

The Benzene Ring (Ring A) : An electron-withdrawing substituent at the 7-position, such as the chloro group in chlordiazepoxide, is crucial for high anxiolytic activity. researchgate.net Replacing the chloro group with other electron-withdrawing groups like a nitro group can also confer activity, while electron-donating groups generally lead to a loss of activity.

The Diazepine Ring (Ring B) : The N-oxide group at the 4-position in chlordiazepoxide is not essential for activity. In fact, its removal was found to enhance the activity in subsequent derivatives like diazepam. vt.edu Chlordiazepoxide itself is metabolized in the body to demoxepam (B105763), which has a keto group at the 2-position, indicating that this functionality is important for the activity of its metabolites. egpat.com While chlordiazepoxide does not possess a ketone at the 2-position, its in-vivo transformation to a metabolite that does highlights the significance of this position for the biological effect of the broader benzodiazepine class. egpat.com

The Phenyl Ring at Position 5 (Ring C) : The presence of a phenyl group at the 5-position is generally optimal for activity. Substituents on this phenyl ring are generally not favored, as they can lead to a decrease in activity.

The table below summarizes the key SAR findings for chlordiazepoxide and related benzodiazepines.

| Structural Feature | Position | Influence on Activity |

| Electron-withdrawing group (e.g., -Cl, -NO2) | 7 | Essential for high anxiolytic activity |

| N-oxide | 4 | Not essential; removal can enhance activity |

| Methylamino group | 2 | Contributes to the overall pharmacological profile |

| Phenyl group | 5 | Optimal for activity |

These SAR studies have provided a roadmap for the rational design of new benzodiazepine derivatives with tailored pharmacological profiles, leading to the development of a wide range of anxiolytic, sedative, anticonvulsant, and muscle relaxant drugs.

Design and Synthesis of Analogs for Mechanistic Elucidation

The elucidation of chlordiazepoxide's mechanism of action has been significantly advanced through the systematic design and synthesis of structural analogs. This process involves modifying the core 1,4-benzodiazepine structure to probe the steric and electronic requirements of its binding site on the GABA-A receptor. rjptonline.orgnih.gov The first benzodiazepine, chlordiazepoxide, was synthesized in 1955 by Leo Sternbach, leading to a new class of compounds with sedative, anxiolytic, and muscle relaxant properties. rjptonline.orgwikipedia.org

Correlation of Chemical Structure with Receptor Binding Affinity

The therapeutic effects of chlordiazepoxide and its analogs are mediated by their binding to a specific allosteric site on the GABA-A receptor, known as the benzodiazepine binding site. drugbank.comnih.gov This binding enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased chloride ion influx and neuronal hyperpolarization. nih.govnih.gov The affinity of a given analog for this receptor is strongly correlated with its chemical structure. Extensive structure-activity relationship (SAR) studies have identified several key structural features that govern this binding affinity.

The benzodiazepine binding pocket is located at the interface between the α and γ subunits of the GABA-A receptor. acs.orgclinpgx.org The specific structural features of the benzodiazepine molecule dictate how well it fits into this pocket and interacts with the amino acid residues therein.

Table 1: Structure-Activity Relationship (SAR) of Benzodiazepines for GABA-A Receptor Binding

| Position on Benzodiazepine Core | Type of Substitution | Effect on Receptor Binding Affinity |

| Ring A (Position 7) | An electron-withdrawing group (e.g., Chlorine, Bromine, Nitro group) | Essential: Significantly increases binding affinity and potency. |

| Ring A (Positions 6, 8, 9) | Any substitution | Detrimental: Reduces or abolishes binding affinity. These positions should be unsubstituted. |

| Ring C (Position 5) | A phenyl group | Favorable: Promotes high binding affinity. |

| Ring C (Positions 2' or 6') | An electron-withdrawing group (e.g., Fluorine, Chlorine) | Favorable: Can increase binding affinity. |

| Ring C (Position 4') | Any substitution | Detrimental: Reduces binding affinity. |

| Ring B (Position 1) | Small alkyl groups (e.g., Methyl) | Favorable: Generally maintains or increases affinity. |

| Ring B (Position 2) | A carbonyl group (keto-benzodiazepines) or a proton-accepting group | Important: Contributes to the necessary interactions within the binding site. |

| Ring B (Position 3) | A hydroxyl group | Variable: Can alter the metabolic profile and duration of action. |

This table summarizes general SAR findings for the 1,4-benzodiazepine class, to which chlordiazepoxide belongs.

Identification of Key Pharmacophores

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For chlordiazepoxide and related benzodiazepines, decades of research have led to a well-defined pharmacophore model for high-affinity binding to the GABA-A receptor.

The essential features required for activity include:

An Electronegative Group at C7: The chlorine atom in chlordiazepoxide is a critical pharmacophoric point, acting as a hydrogen bond acceptor or engaging in other electrostatic interactions within the receptor pocket.

A Phenyl Ring at C5: This aromatic ring is a crucial feature for binding, likely participating in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the receptor.

A Proton-Accepting Moiety at C2: In chlordiazepoxide, the nitrogen of the methylamino group and the N-oxide at position 4 fulfill this role, which is believed to be important for hydrogen bonding with the receptor.

A Specific Conformational Shape: The fused, non-planar benzodiazepine ring system holds these key features in a specific three-dimensional orientation, which is required for a precise fit into the binding site on the GABA-A receptor.

These pharmacophoric elements are fundamental to the molecule's ability to act as a positive allosteric modulator of the GABA-A receptor. ebi.ac.uk The presence and correct spatial arrangement of these features allow chlordiazepoxide to bind effectively and enhance GABAergic neurotransmission. nih.govdrugbank.com

Table 2: Key Pharmacophoric Features of Chlordiazepoxide

| Pharmacophoric Feature | Structural Moiety in Chlordiazepoxide | Role in Receptor Binding |

| Hydrogen Bond Acceptor | Chlorine atom at position 7 | Essential for high-affinity interaction with the binding pocket. |

| Aromatic/Hydrophobic Region | Phenyl ring at position 5 | Critical for binding, likely via hydrophobic or π-stacking interactions. |

| Proton-Accepting Group | N-methylamino group at position 2 and N-oxide at position 4 | Believed to form hydrogen bonds with receptor residues. |

| Structural Scaffold | The 1,4-benzodiazepine core | Provides the correct 3D orientation of the other pharmacophoric features. |

Analytical Methodologies for Chlordiazepoxide Hydrochloride Research

Chromatographic Techniques in Research and Development

Chromatography is the cornerstone for the separation, identification, and quantification of Chlordiazepoxide Hydrochloride and its related substances. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most powerful and widely employed techniques in this context, offering high resolution, sensitivity, and specificity.

The development and validation of HPLC methods are critical for the reliable analysis of this compound. These methods are tailored to specific analytical objectives, such as determining purity, assaying content, and monitoring stability. Validation is performed according to guidelines from the International Council for Harmonisation (ICH) to ensure the method is fit for its intended purpose.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a primary method for determining the purity and content of this compound in pharmaceutical dosage forms. These methods are valued for their accuracy, precision, and simplicity.

A simple, precise, and accurate RP-HPLC method was developed for the rapid assay of Chlordiazepoxide in tablet dosage form. researchgate.netresearchgate.net The method utilized a C18 column with isocratic elution. researchgate.netresearchgate.net The mobile phase consisted of a mixture of methanol (B129727), acetonitrile (B52724), and 0.1% orthophosphoric acid (OPA) in a 50:40:10 v/v ratio, with the pH adjusted to 4.7. researchgate.netresearchgate.net Detection was carried out at a UV wavelength of 217 nm. researchgate.net The retention time for Chlordiazepoxide was observed at 3.58 minutes, and the method was validated according to ICH guidelines, showing a percentage RSD for precision and accuracy of less than 2%. researchgate.netresearchgate.net

Another RP-HPLC method was developed using a Supelco C18 column and a mobile phase of ethanol (B145695) with the pH adjusted to 1.0 using 1N sulfuric acid. researchgate.net The flow rate was 1.0 ml/min, and detection was performed at 310 nm. researchgate.net This method demonstrated linearity in the concentration range of 0.01-0.20 mg/ml and was statistically validated with an RSD of less than 1.5%, indicating a high degree of accuracy and precision. researchgate.net

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | Chromosil C18 (250x4.6mm, 5µm) | Supelco C18 (25cm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol: Acetonitrile: 0.1% OPA (50:40:10 v/v), pH 4.7 | Ethanol, pH 1.0 with 1N H₂SO₄ |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 217 nm | UV at 310 nm |

| Retention Time | 3.58 min | Not Specified |

| Linearity Range | Not Specified | 0.01-0.20 mg/ml |

| Validation (RSD) | < 2% | < 1.5% |

During the synthesis and storage of this compound, various related compounds and impurities can arise. Analytical methods must be capable of separating and quantifying the main compound from these impurities.

A validated reverse-phase ultra-performance liquid chromatography (UPLC) method was developed for the precise determination of impurities in capsules containing this compound and Clidinium (B1194167) Bromide. rjptonline.org This method focused on the separation of impurities such as Chlordiazepoxide Related Compound A (CDRC-A) and Chlordiazepoxide Related Compound C (CDRC-C). rjptonline.org The method demonstrated accuracy and linear responses for all compounds. researchgate.netrjptonline.org Another study developed a simple RP-HPLC method for the simultaneous determination of chlordiazepoxide and mebeverine (B1676125) HCl in the presence of chlordiazepoxide's impurity, 2-amino-5-chlorobenzophenone (B30270) (ACB). researchgate.net Separation was achieved on a BDS Hypersil phenyl column using an isocratic mobile phase of acetonitrile, 0.1 M potassium dihydrogen phosphate (B84403), and triethylamine (B128534) (35:65:0.2, v/v/v). researchgate.net

An innovative UPLC method was also developed to analyze this compound and Clidinium Bromide with high resolution and sensitivity. medicalpaper.net The method utilized an Acquity UPLC BEH C18 column with a gradient mobile phase consisting of a 40 mM phosphate buffer (pH 3.2) and a mixture of acetonitrile and methanol (70:30 v/v). medicalpaper.net This method was shown to be effective in separating the active ingredients from their degradation products. medicalpaper.net

| Parameter | UPLC Method | RP-HPLC Method | UPLC Method 2 |

|---|---|---|---|

| Analytes | Chlordiazepoxide HCl, Clidinium Bromide, CDRC-A, CDRC-C, Benzylic acid | Chlordiazepoxide, Mebeverine HCl, 2-amino-5-chlorobenzophenone (ACB) | Chlordiazepoxide HCl, Clidinium Bromide and degradation products |

| Column | Water's H-Class UPLC system | BDS Hypersil phenyl (4.5 mm × 250 mm, 5 µm) | Acquity UPLC BEH C18 (150 × 2.6 mm, 1.7 µm) |

| Mobile Phase | Not Specified | Acetonitrile: 0.1 M KH₂PO₄: Triethylamine (35:65:0.2, v/v/v) | Gradient: A) 40 mM phosphate buffer (pH 3.2), B) Acetonitrile: Methanol (70:30 v/v) |

| Flow Rate | Not Specified | 1.0 mL/min | 0.3 mL/min |

| Detection | PDA Detector | Not Specified | UV 200-400 nm |

Stability-indicating methods are crucial for determining the shelf-life of a drug product by demonstrating that the analytical method can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.

A stability-indicating RP-HPLC method was developed and validated for the simultaneous determination of Mebeverine and Chlordiazepoxide in bulk and pharmaceutical dosage forms. The method was able to separate the active compounds from their degradation products formed under various stress conditions. researchgate.net The chromatographic separation was performed on an Agilent C18 column with a mobile phase of methanol and triethylamine buffer (pH 7.0) in a 40:60 v/v ratio. Quantification was achieved with UV detection at 262 nm.

Another study developed a stability-indicating reverse-phase HPLC method for the simultaneous estimation of clidinium bromide and chlordiazepoxide. oup.com Stress testing was conducted under conditions of hydrolysis (acid, base, and neutral), oxidation, heat, and photolytic degradation as per ICH guidelines. oup.com The separation was achieved on a Phenomenex Luna C18 column using a mobile phase of potassium dihydrogen phosphate buffer, methanol, and acetonitrile (40:40:20, v/v/v). oup.com The method was validated for linearity, precision, accuracy, and robustness. oup.com

| Parameter | Method 1 (with Mebeverine) | Method 2 (with Clidinium Bromide) |

|---|---|---|

| Column | Agilent C18 (250 mm × 4.6 mm, 5 µm) | Phenomenex Luna C18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Methanol: Triethylamine buffer pH 7.0 (40:60 v/v) | 0.05 M KH₂PO₄ buffer (pH 4.0): Methanol: Acetonitrile (40:40:20, v/v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 262 nm | UV at 220 nm |

| Stress Conditions Applied | Acid, Base, Peroxide, Thermal, Photolytic | Acid, Base, Water, Oxidation, Heat, Photolytic |

For the detection and quantification of trace-level impurities, particularly those that are potentially genotoxic, the high sensitivity and selectivity of Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are indispensable.

N-nitroso compounds are a class of impurities that are of significant concern due to their potential genotoxicity. japsonline.com Regulatory agencies require stringent control of such impurities in pharmaceutical products.

A highly sensitive and accurate LC-MS/MS method was developed and validated for the detection of N-nitrosochlordiazepoxide, a potential genotoxic impurity that can originate from this compound. japsonline.comjapsonline.com The analysis was performed using an HPLC octyldecylsilane column. japsonline.com The method validation, following ICH Q2 (R1) guidelines, demonstrated excellent linearity in the range of 0.18–3 ppm. japsonline.com The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.18 ppm and 0.375 ppm, respectively. japsonline.com The method showed good accuracy with recovery rates between 92.01% and 104.55%. japsonline.com The robustness of the method was confirmed with a relative standard deviation (RSD) of less than 3% under minor adjustments, and method precision showed an RSD of less than 2.3%. japsonline.com When applied to the analysis of three batches of this compound samples, no traces of N-nitrosochlordiazepoxide were detected, highlighting the method's suitability for ensuring product safety. japsonline.com

| Validation Parameter | Result |

|---|---|

| Linearity Range | 0.18–3 ppm |

| Limit of Detection (LOD) | 0.18 ppm |

| Limit of Quantification (LOQ) | 0.375 ppm |

| Accuracy (Recovery) | 92.01% - 104.55% |

| Precision (%RSD) | < 2.3% |

| Robustness (%RSD) | < 3% |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Metabolite Identification and Quantification in Research Samples

The biotransformation of this compound results in a series of pharmacologically active metabolites. The primary metabolic pathway involves N-demethylation, hydrolysis, and reduction, creating a complex profile of related compounds in biological samples nih.gov. Key metabolites that are routinely identified and quantified in research settings include desmethylchlordiazepoxide, demoxepam (B105763), and nordiazepam (desmethyldiazepam), which can be further metabolized to oxazepam nih.govtestcatalog.org.

Research methodologies for the analysis of these metabolites must be sensitive and specific enough to differentiate between the parent compound and its structurally similar derivatives. A sensitive fluorescence thin-layer chromatography (TLC)–densitometric procedure has been developed for the concurrent determination of chlordiazepoxide and its two major metabolites, demoxepam and desmethylchlordiazepoxide, in serum. nih.gov This method involves extraction from serum with ether, separation by TLC, and conversion into fluorescent spots using a sulfuric acid spray. nih.gov Quantification is then achieved by scanning the TLC plate with a densitometer at specific wavelengths for each compound. nih.gov The sensitivity of this method allows for detection at concentrations as low as 0.01 to 0.05 µg/mL in serum. nih.gov

Differential pulse polarography is another technique that has been successfully applied to determine chlordiazepoxide and its major metabolites in plasma. documentsdelivered.com Furthermore, gas-liquid chromatography (GLC) methods, such as one using on-column methylation with trimethylanilinium hydroxide (B78521) and electron capture detection, have been developed for the rapid assay of chlordiazepoxide in serum samples. doi.org High-performance liquid chromatography (HPLC) is also a prevalent technique for separating and quantifying chlordiazepoxide from its metabolites and potential impurities, such as 2-amino-5-chlorobenzophenone (ACB). researchgate.net

Table 1: Techniques for Metabolite Analysis of Chlordiazepoxide

| Metabolite | Analytical Technique | Sample Matrix | Key Findings |

|---|---|---|---|

| Desmethylchlordiazepoxide | Fluorescence TLC-Densitometry | Serum | Allows for specific determination and quantification. nih.gov |

| Demoxepam | Fluorescence TLC-Densitometry | Serum | Enables separation and quantification alongside the parent drug. nih.gov |

| Nordiazepam (Desmethyldiazepam) | Hepatic Metabolism Studies | Liver | Identified as a key active metabolite in the metabolic cascade. nih.govtestcatalog.org |

| Oxazepam | Metabolic Pathway Analysis | Not Specified | Identified as a downstream active metabolite. nih.gov |

Spectroscopic Analytical Techniques in Research

UV-Visible Spectrophotometry for Quantification and Characterization

UV-Visible spectrophotometry is a widely used technique for the quantification and characterization of this compound in various research and quality control applications. researchgate.net The method is valued for its simplicity, speed, and cost-effectiveness. nih.gov this compound exhibits characteristic absorbance maxima in the UV region, which can be utilized for its determination.

In a 0.1 M hydrochloric acid (HCl) solvent, chlordiazepoxide shows a maximum absorbance (λ-max) at a wavelength of 245 nm. ijpsonline.comresearchgate.net In studies using methanol as a solvent, the λ-max has been reported at 264.5 nm. nih.gov Research conducted in simulated gastric fluid identified two absorbance maxima at 246 nm and 308 nm. researchgate.net These distinct absorbance peaks allow for the quantitative analysis of the compound, often in pharmaceutical formulations. The principle of Beer's law, which states that absorbance is directly proportional to the concentration of the analyte, is applied for this purpose. ijpsonline.com

Spectrophotometric methods have been developed for the simultaneous estimation of chlordiazepoxide and other drugs in combined dosage forms by leveraging the differences in their absorption spectra. nih.govijpsonline.comnih.gov For instance, the simultaneous equation method and the Q-absorbance ratio method have been successfully applied. nih.gov

Table 2: UV-Visible Spectrophotometric Data for this compound

| Solvent | Wavelength of Maximum Absorbance (λ-max) | Application |

|---|---|---|

| 0.1 M Hydrochloric Acid | 245 nm | Simultaneous estimation in combined tablet formulations. ijpsonline.comresearchgate.net |

| Methanol | 264.5 nm | Simultaneous estimation with imipramine (B1671792) hydrochloride. nih.gov |

| Simulated Gastric Fluid | 246 nm, 308 nm | Determination of UV spectrum for adsorption studies. researchgate.net |

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Confirmation

Fourier Transform Infrared (FTIR) spectroscopy is a crucial analytical tool for the structural confirmation of this compound. This technique identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at various wavelengths. The resulting FTIR spectrum provides a unique molecular "fingerprint" that can be used to confirm the identity and structure of the compound. mdpi.com

The FTIR spectrum of chlordiazepoxide reveals characteristic absorption bands corresponding to its specific chemical bonds and functional groups, such as C=N, N-O (N-oxide), C-Cl, and aromatic C-H bonds. researchgate.net In research involving the formation of new crystalline structures, such as co-crystals, FTIR is used to verify the interactions between chlordiazepoxide and a coformer molecule. mdpi.comnih.gov For example, shifts in the positions of specific bands in the co-crystal's spectrum compared to the spectra of the individual components can confirm the formation of hydrogen bonds involving groups like the methylamine (B109427) group of chlordiazepoxide. mdpi.com These spectral discrepancies provide definitive evidence of new molecular interactions and confirm the creation of the co-crystal structure. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of this compound and its metabolites. hyphadiscovery.com NMR provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous assignment of its structure. hyphadiscovery.com While techniques like mass spectrometry can suggest potential structures, NMR provides conclusive identification, which is particularly important when differentiating between isomers or identifying novel metabolites. hyphadiscovery.com

Various NMR experiments, including ¹H NMR, COSY, HSQC, and HMBC, are employed to piece together the molecular structure. ¹H NMR provides information about the chemical environment of protons, while two-dimensional techniques like COSY establish proton-proton couplings through chemical bonds. Heteronuclear experiments such as HSQC and HMBC are used to correlate protons with their directly attached carbons and more distant carbons, respectively, which is essential for assembling the complete molecular skeleton. hyphadiscovery.com NMR has also been applied to study the specific conformation of chlordiazepoxide in solution. nih.gov The use of advanced NMR technology, such as cryoprobes, enables the acquisition of high-quality structural data from very small amounts of material (as little as 10-30 µg), making it a powerful tool in metabolite identification research. hyphadiscovery.com

Electrochemical and Other Analytical Methods

Voltammetric Studies

Voltammetric techniques are highly effective for studying the electrochemical behavior of this compound and for its quantitative determination in various matrices. nih.govresearchgate.net Chlordiazepoxide contains electrochemically active functional groups, including an N-oxide and two azomethine (C=N) groups, which are readily reducible at a mercury electrode. nih.govnih.gov

The electrochemical reduction of chlordiazepoxide has been extensively investigated using methods such as DC-polarography, cyclic voltammetry, and controlled-potential coulometry in Britton-Robinson (B-R) buffers across a wide pH range. nih.govresearchgate.net In acidic to neutral solutions (pH 2-10), the polarograms typically show three distinct two-electron reduction waves. nih.govresearchgate.net These waves are attributed to the stepwise reduction of the N-oxide group, followed by the two C=N centers. nih.gov The half-wave potentials of these waves shift to more negative values as the pH increases, indicating the involvement of protons in the electrode reaction, where a proton-transfer step precedes the electron transfer. nih.gov

Based on its adsorptive character onto mercury electrodes, sensitive stripping voltammetric methods have been developed for trace determination of the drug. nih.gov A direct square-wave adsorptive cathodic stripping (SW-AdCS) voltammetric procedure has been validated for determining chlordiazepoxide in bulk form, tablets, and human serum without requiring extensive sample pretreatment. nih.gov

Table 3: Voltammetric Analysis of this compound

| Voltammetric Technique | Electrode | Key Findings | Application |

|---|---|---|---|

| DC-Polarography | Mercury Electrode | Exhibited three irreversible reduction waves in B-R buffers (pH 2.0-7.8). | Study of reduction mechanism. nih.gov |

| Cyclic Voltammetry | Mercury Electrode | Used to study the electrochemical reduction behavior at different pH values. nih.gov | Mechanistic studies. |

| Differential Pulse Polarography | Not Specified | Developed for quantitative determination in pharmaceutical formulations. | Quantification. |

Ion-Selective Electrodes in Research

Ion-selective electrodes (ISEs) have emerged as a valuable analytical tool in pharmaceutical research for the determination of this compound. researchgate.net These sensors offer a simple, cost-effective, and rapid method for potentiometric analysis. researchgate.net Research has focused on the development and characterization of novel ISEs for the accurate quantification of chlordiazepoxide in various samples.

A notable development in this area is the creation of conventional coated-wire ion-selective electrodes based on ion associates of chlordiazepoxide. researchgate.netjst.go.jp Specifically, electrodes using chlordiazepoxidium-phosphomolybdate and chlordiazepoxidium-phosphotungstate have been prepared and studied. researchgate.netjst.go.jp These electrodes function by measuring the potential difference that arises from the selective binding of chlordiazepoxide ions to the electrode's membrane.

The performance of these ISEs is characterized by several key parameters, including the slope of the calibration graph, the linear concentration range, and the operational pH range. For instance, electrodes based on chlordiazepoxidium-phosphomolybdate and chlordiazepoxidium-phosphotungstate have demonstrated near-Nernstian responses, with mean slopes of 59.4 mV and 60.8 mV per decade of this compound concentration, respectively, at 25°C. researchgate.netjst.go.jp These electrodes are effective within a concentration range of 3.16 × 10⁻⁶ to 1 × 10⁻² M and a pH range of 2.0 to 4.5. researchgate.netjst.go.jp

Furthermore, the selectivity of these electrodes is a critical aspect of their analytical utility. Studies have shown a high degree of selectivity for this compound in the presence of various inorganic cations, amino acids, and sugars. researchgate.netjst.go.jp This selectivity ensures that the measurement is not significantly affected by the presence of other substances in the sample matrix. The isothermal coefficients of these electrodes have also been determined to assess their thermal stability. researchgate.netjst.go.jp

The practical application of these ion-selective electrodes extends to the potentiometric determination of chlordiazepoxide in pharmaceutical preparations, both under batch and flow injection conditions. researchgate.netjst.go.jp This versatility makes them suitable for various research and quality control applications.

Interactive Table: Characteristics of this compound Ion-Selective Electrodes

| Electrode Composition | Mean Slope (mV/decade at 25°C) | Concentration Range (M) | pH Range | Isothermal Coefficient (V/°C) |

| Chlordiazepoxidium-phosphomolybdate | 59.4 researchgate.netjst.go.jp | 3.16 × 10⁻⁶ - 1 × 10⁻² researchgate.netjst.go.jp | 2.0 - 4.5 researchgate.netjst.go.jp | 0.00139 researchgate.netjst.go.jp |

| Chlordiazepoxidium-phosphotungstate | 60.8 researchgate.netjst.go.jp | 3.16 × 10⁻⁶ - 1 × 10⁻² researchgate.netjst.go.jp | 2.0 - 4.5 researchgate.netjst.go.jp | 0.00093 researchgate.netjst.go.jp |

Method Validation and Research Guidelines (e.g., ICH)

Method validation is a critical component of analytical research involving this compound, ensuring the reliability and accuracy of experimental data. The International Council for Harmonisation (ICH) provides a comprehensive framework of guidelines for the validation of analytical procedures. researchgate.netderpharmachemica.comamazonaws.com These guidelines are widely adopted in the pharmaceutical industry and research to demonstrate that an analytical method is suitable for its intended purpose. amazonaws.com

For the analysis of this compound, particularly using methods like Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), validation is performed by assessing several key parameters as stipulated by ICH guidelines. researchgate.netderpharmachemica.com These parameters include specificity, linearity, precision, accuracy, robustness, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.net

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components, such as excipients in a tablet formulation. researchgate.net This is often demonstrated by the absence of interference from these components at the retention time of chlordiazepoxide. researchgate.net

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. researchgate.net For this compound, linearity is typically established over a concentration range, and the correlation coefficient (r²) is calculated to demonstrate the strength of the linear relationship, with values greater than 0.999 being desirable. researchgate.net

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. derpharmachemica.com It is usually expressed as the relative standard deviation (%RSD) for a series of measurements. derpharmachemica.com The acceptance criterion for precision is often a %RSD of not more than 2.0%. derpharmachemica.com

Accuracy is the closeness of the test results obtained by the method to the true value. amazonaws.com It is often determined by recovery studies, where a known amount of the drug is added to a placebo and the percentage of recovery is calculated. amazonaws.com Recovery rates between 99.00% and 101.00% are generally considered acceptable. amazonaws.com

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. ijrpb.com

Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Interactive Table: Summary of Method Validation Parameters for this compound Analysis from Various Studies

| Analytical Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Precision (%RSD) | Accuracy (% Recovery) | LOD (µg/mL) | LOQ (µg/mL) |

| RP-HPLC | 50-150 researchgate.net | > 0.999 researchgate.net | < 2.0 derpharmachemica.com | 99.00 - 101.00 amazonaws.com | 1.961 researchgate.net | 6.53 researchgate.net |

| RP-HPLC | 5-15 amazonaws.com | 0.9990 amazonaws.com | 0.52 amazonaws.com | N/A | N/A | N/A |

| RP-HPLC | 10-30 ijrpb.com | N/A | N/A | N/A | N/A | 0.395 ijrpb.com |

Pharmacokinetic and Metabolic Research Aspects of Chlordiazepoxide Hydrochloride

Absorption and Distribution Studies (Preclinical/Theoretical)

Chlordiazepoxide hydrochloride, a long-acting benzodiazepine (B76468), has been the subject of numerous pharmacokinetic studies to understand its absorption and distribution characteristics. These preclinical and theoretical investigations provide foundational knowledge on how the compound behaves within a biological system.

The absorption kinetics of chlordiazepoxide are influenced by the route of administration and certain physiological factors. Oral administration of this compound results in rapid and complete absorption from the gastrointestinal tract nih.govsemanticscholar.org. Peak plasma concentrations are typically achieved within several hours of oral intake nih.gov. The absolute bioavailability of oral chlordiazepoxide is considered to be 100% and does not appear to be significantly influenced by age or sex nih.govkarger.com.

In contrast, intramuscular injection leads to slow and erratic absorption nih.govsemanticscholar.org. This variability can be attributed to the precipitation of the drug at the injection site nih.gov. Certain individual factors can also affect the clearance of chlordiazepoxide. For instance, clearance is reduced in the elderly and in individuals with cirrhosis nih.gov.

Table 1: Factors Affecting Chlordiazepoxide Absorption

| Factor | Effect on Absorption/Clearance |

|---|---|

| Route of Administration | |

| Oral | Rapid and complete absorption nih.govsemanticscholar.org |

| Intramuscular | Slow and erratic absorption nih.govsemanticscholar.org |

| Physiological Factors | |

| Age (Elderly) | Reduced clearance nih.govnih.gov |

| Liver Function (Cirrhosis) | Reduced clearance nih.gov |

Following absorption, chlordiazepoxide is widely distributed throughout the body. As a lipophilic compound, it preferentially accumulates in lipid-rich tissues, including the central nervous system (CNS) nih.gov. The volume of distribution for chlordiazepoxide generally ranges from 0.25 to 0.50 L/kg nih.gov. Research indicates a significant correlation between the volume of distribution and body weight nih.govkarger.com. Furthermore, some studies suggest a more extensive drug distribution in females nih.gov. The plasma protein binding of chlordiazepoxide is high, at approximately 96% nih.gov. In cynomolgus monkeys, maximum concentrations of radio-labeled chlordiazepoxide were observed in tissues 2-6 hours after an oral dose nih.gov.

Biotransformation Pathways and Metabolite Research

The biotransformation of chlordiazepoxide is a complex process that occurs primarily in the liver and results in the formation of several pharmacologically active metabolites nih.govresearchgate.net.

Chlordiazepoxide is extensively metabolized in the liver via the microsomal pathway, which involves oxidation nih.govnih.gov. The cytochrome P450 (CYP) enzyme system is responsible for this oxidative metabolism gpnotebook.com. While several benzodiazepines are known to be metabolized by CYP3A4 and CYP2C19, the specific roles of these enzymes in chlordiazepoxide metabolism are part of a broader understanding of benzodiazepine biotransformation nih.govmdedge.comnih.govresearchgate.net. For instance, CYP3A4 and CYP2C19 are the principal isozymes involved in the initial oxidative metabolism of diazepam, a related benzodiazepine nih.gov. Given the structural similarities and shared metabolic pathways among benzodiazepines, it is inferred that these enzymes are also involved in the metabolism of chlordiazepoxide.

The metabolic pathway of chlordiazepoxide is characterized by a succession of pharmacologically active products nih.govresearchgate.net. The primary active metabolites that have been identified and characterized include:

Desmethylchlordiazepoxide: This is a major metabolite that appears in the blood as the parent compound is eliminated nih.govnih.gov.

Demoxepam (B105763): Another significant active metabolite in the biotransformation cascade nih.govsemanticscholar.org.

Desmethyldiazepam (Nordiazepam): This long-acting metabolite is also formed from chlordiazepoxide nih.govtestcatalog.orgwikipedia.orgtestcatalog.org.

Oxazepam: This is a downstream metabolite formed from the preceding active metabolites nih.govwikipedia.orgdroracle.ai.

The clearance of chlordiazepoxide is considerably reduced in the elderly and in patients with hepatic disease, leading to the accumulation of both the parent drug and its active metabolites nih.govtestcatalog.org.

Table 2: Primary Active Metabolites of Chlordiazepoxide

| Metabolite | Description |

|---|---|

| Desmethylchlordiazepoxide | A major early metabolite. nih.govnih.gov |

| Demoxepam | A key intermediate active metabolite. nih.govsemanticscholar.org |

| Desmethyldiazepam (Nordiazepam) | A long-acting metabolite also produced by other benzodiazepines. nih.govtestcatalog.orgwikipedia.orgtestcatalog.org |

Following oxidative metabolism by the CYP450 system, the metabolites of chlordiazepoxide undergo phase II conjugation reactions, primarily glucuronidation nih.gov. This process involves the transfer of glucuronic acid to the metabolite, which is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes wikipedia.orgresearchgate.netijpcbs.com. Glucuronidation significantly increases the water solubility of the metabolites, facilitating their excretion from the body, mainly in the urine wikipedia.orgglowm.com. The end-product metabolites are excreted as glucuronide conjugates glowm.com. This conjugation pathway is a crucial step in the detoxification and elimination of chlordiazepoxide and its active metabolites ijpcbs.com.

Elimination and Excretion Research (Preclinical/Theoretical)

The elimination and excretion of this compound are complex processes, primarily characterized by extensive hepatic metabolism into several pharmacologically active metabolites, followed by renal clearance. Research into these pathways is crucial for understanding the compound's duration of action and the variability observed in its pharmacokinetic profile.

Elimination Half-Life Variability and Factors Influencing It

The elimination half-life of chlordiazepoxide, a measure of how long it takes for the concentration of the drug in the body to be reduced by half, shows significant variability. Preclinical and theoretical studies report a wide range, with values for the parent compound generally falling between 5 and 30 hours. nih.govyoutube.comsemanticscholar.orgresearchgate.net Other sources extend this range to 24 to 48 hours. nih.govdrugbank.comnih.govfda.gov This variability is not only inherent to the parent drug but is also compounded by the presence of its active metabolites, which possess even longer half-lives and accumulate with multiple-dose therapy. nih.govyoutube.comsemanticscholar.org

Several key factors have been identified in research studies that influence this variability:

Age: The clearance of chlordiazepoxide is notably reduced, and its half-life is prolonged in elderly individuals. nih.govsemanticscholar.org This effect appears to be gender-dependent. One study highlighted that in male subjects, the elimination half-life was significantly longer in the elderly compared to younger volunteers (20 hours vs. 8 hours). karger.com However, the same study found no significant difference in elimination half-life between elderly and young female subjects (12 hours vs. 13 hours). karger.com

Hepatic Function: As chlordiazepoxide is extensively metabolized in the liver, hepatic disease, such as cirrhosis, significantly impairs its clearance. nih.govsemanticscholar.org This leads to a prolonged elimination half-life and increased potential for drug accumulation. nih.govsemanticscholar.orgmedscape.com

Concurrent Drug Administration: Co-administration of other drugs can alter chlordiazepoxide's metabolism. For example, disulfiram, a drug used in the treatment of alcohol dependence, has been shown to reduce the clearance and prolong the half-life of chlordiazepoxide. nih.govsemanticscholar.org

Individual Metabolic Differences: Significant inter-individual variation exists in the rate and extent of accumulation of both chlordiazepoxide and its active metabolites. nih.govsemanticscholar.org This is attributed to individual differences in hepatic enzyme activity responsible for the drug's biotransformation.

Table 1: Reported Elimination Half-Life of Chlordiazepoxide

| Reported Half-Life Range (Hours) | Source Reference |

|---|---|

| 5 - 30 | nih.govyoutube.comsemanticscholar.orgresearchgate.netnih.gov |

| 24 - 48 | nih.govdrugbank.comnih.govfda.gov |

| 6 - 25 | medscape.com |

Table 2: Factors Influencing Chlordiazepoxide Elimination Half-Life

| Factor | Effect on Half-Life | Mechanism |

|---|---|---|

| Advanced Age (especially in males) | Prolonged | Reduced hepatic clearance. nih.govkarger.com |

| Hepatic Disease (e.g., Cirrhosis) | Prolonged | Impaired metabolic capacity of the liver. nih.govsemanticscholar.orgmedscape.com |